1-Tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-Tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate is a chemical compound with the formula C₁₄H₂₄ClNO₄ . It is supplied by Matrix Scientific and is classified as an irritant .
Molecular Structure Analysis
The molecular structure of this compound is based on a pyrrolidine core, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is substituted with various groups including a tert-butyl group, a methyl group, and a 3-chloropropyl group . The exact spatial arrangement of these groups can have significant effects on the compound’s properties and reactivity.Physical and Chemical Properties Analysis
The compound has a molecular weight of 229.27 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the available resources.Scientific Research Applications
Synthesis and Characterization
One-Pot Synthesis of N-heterocyclic Compounds : Research has explored one-pot synthesis methods involving derivatives similar to the compound of interest. For example, a study demonstrated the synthesis of N-heterocyclic compounds from cyclopropenethione derivatives, highlighting methods for creating complex structures that could be analogues of the target compound (Matsumura et al., 2000).
Enantioselective Synthesis : An enantioselective approach for synthesizing substituted pyrrolidines, including methods that might be applied to produce derivatives of the compound , was developed. This technique showcases the efficiency of synthesizing chiral compounds with high enantiomeric excess (John Y. L. Chung et al., 2005).
Applications in Molecular Docking and Potential Antithrombin Activity
Molecular Docking Study : A molecular docking study on enantiomerically pure pyrrolidine derivatives, potentially including structures similar to the target compound, revealed their possible antithrombin activity. This suggests applications in designing inhibitors for thrombin, an essential protein in blood coagulation (Seylan Ayan et al., 2013).
Structural and Mechanistic Insights
Crystal Structure Analysis : Detailed structural and mechanistic insights have been provided through studies such as the synthesis and X-ray analysis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate. These studies contribute to understanding the molecular configuration and potential reactivity of compounds similar to the one of interest (S. Naveen et al., 2007).
Supramolecular Arrangement and Weak Intermolecular Interactions
Supramolecular Arrangement : Research on substituted oxopyrrolidine analogues has explored their supramolecular arrangements influenced by weak intermolecular interactions. Such studies provide insights into how derivatives of the compound might interact at the molecular level, affecting their properties and potential applications (Marivel Samipillai et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24ClNO4/c1-13(2,3)20-12(18)16-10-6-8-14(16,7-5-9-15)11(17)19-4/h5-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSBVGITDYKWEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CCCCl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327862 |
Source
|
Record name | NSC697382 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909076-34-2 |
Source
|
Record name | NSC697382 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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